molecular formula C10H14N2O2 B3130776 Methyl 2,3-diamino-4,6-dimethylbenzoate CAS No. 344595-77-3

Methyl 2,3-diamino-4,6-dimethylbenzoate

Cat. No.: B3130776
CAS No.: 344595-77-3
M. Wt: 194.23 g/mol
InChI Key: MXEVXNHGOSYLAF-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-4,6-dimethylbenzoate: is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzoic acid, featuring two amino groups and two methyl groups on the benzene ring, along with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate typically involves the nitration of 2,3-dimethylbenzoic acid, followed by reduction and esterification. The nitration step introduces nitro groups at the desired positions on the benzene ring. These nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester .

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-diamino-4,6-dimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,3-diamino-4,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2,3-diamino-4,6-dimethylbenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes, altering their function and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • Methyl 4,6-dihydroxy-2,3-dimethylbenzoate
  • Methyl 2,4-dimethylbenzoate

Comparison: Methyl 2,3-diamino-4,6-dimethylbenzoate is unique due to the presence of two amino groups, which significantly influence its chemical reactivity and potential applications. In contrast, similar compounds with hydroxyl groups or different substitution patterns exhibit different reactivity and properties. For example, hydroxyl groups can participate in hydrogen bonding and influence solubility, while amino groups are more nucleophilic and can engage in different types of chemical reactions .

Properties

IUPAC Name

methyl 2,3-diamino-4,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-5-4-6(2)8(11)9(12)7(5)10(13)14-3/h4H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEVXNHGOSYLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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